N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide is an organic compound that features a chlorinated phenyl group and a hydroxy-substituted phenyl group connected by an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide typically involves the reaction of 3-chloroaniline with 3-hydroxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the acetamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Formation of an amine group
Substitution: Formation of substituted derivatives
Scientific Research Applications
N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new analgesic or anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and chlorophenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(4-hydroxyphenyl)acetamide
- N-(2-chlorophenyl)-2-(2-hydroxyphenyl)acetamide
- N-(3-bromophenyl)-2-(3-hydroxyphenyl)acetamide
Uniqueness
N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide is unique due to the specific positioning of the chlorine and hydroxy groups on the phenyl rings. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydroxy group in the meta position relative to the acetamide linkage can influence the compound’s ability to form hydrogen bonds, affecting its solubility and interaction with biological targets.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-11-4-2-5-12(9-11)16-14(18)8-10-3-1-6-13(17)7-10/h1-7,9,17H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQPJUCTSXTRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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